(Z)-RG-13022

Beschreibung

Eigenschaften

IUPAC Name |

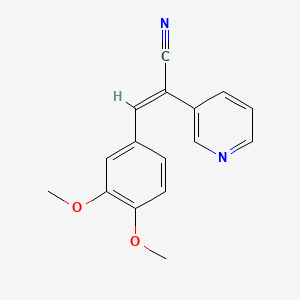

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-48-6, 149286-90-8 | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(Z)-RG-13022: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-RG-13022, also known as Tyrphostin RG-13022, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. This compound competitively binds to the ATP-binding site within the EGFR kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. This inhibitory action ultimately results in the suppression of cancer cell proliferation and survival, highlighting its therapeutic potential in EGFR-driven malignancies.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and conformational changes that activate its intrinsic kinase activity, leading to the autophosphorylation of several tyrosine residues in its C-terminal tail. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes that initiate downstream signaling.

By occupying the ATP-binding pocket, this compound prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting EGFR autophosphorylation. This initial event is critical as it abrogates the recruitment and activation of downstream signaling molecules, effectively shutting down EGFR-mediated signaling.

Signaling Pathway Inhibition

The inhibition of EGFR autophosphorylation by this compound directly impacts two major downstream signaling pathways crucial for cell proliferation, survival, and differentiation:

-

PI3K/AKT Pathway: This pathway is a key regulator of cell survival and apoptosis. Inhibition of EGFR phosphorylation prevents the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of AKT.

-

MAPK/ERK Pathway: This cascade, also known as the Ras-Raf-MEK-ERK pathway, is central to the regulation of cell proliferation and differentiation. By blocking EGFR activation, this compound prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type | Cell Line / System | IC50 Value (µM) |

| EGFR Autophosphorylation | Cell-free (immunoprecipitated EGFR) | 4 |

| EGFR Autophosphorylation | HER 14 cells | 5 |

| Colony Formation | HER 14 cells | 1 |

| DNA Synthesis | HER 14 cells | 3 |

| Colony Formation | MH-85 cells | 7 |

| DNA Synthesis | MH-85 cells | 1.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

EGFR Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.

Figure 2: EGFR Autophosphorylation Assay Workflow.

Methodology:

-

Cell Lysis: A431 human epidermoid carcinoma cells, which overexpress EGFR, are lysed in a buffer containing non-ionic detergents and protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an anti-EGFR monoclonal antibody coupled to protein A-Sepharose beads to specifically isolate the EGF receptor.

-

Kinase Reaction: The immunoprecipitated EGFR is washed and then incubated in a kinase reaction buffer containing various concentrations of this compound. The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.

-

SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is dried, and the incorporation of ³²P into the EGFR band is visualized by autoradiography.

-

Quantification: The intensity of the radiolabeled EGFR band is quantified using densitometry. The concentration of this compound that inhibits EGFR autophosphorylation by 50% (IC50) is then calculated.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Figure 3: Colony Formation Assay Workflow.

Methodology:

-

Cell Seeding: HER 14 or MH-85 cells are harvested and seeded at a low density (e.g., 500 cells/well in a 6-well plate) to ensure that colonies arise from single cells.

-

Treatment: After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated for a period of 7 to 14 days, with media changes as required, to allow for the formation of visible colonies.

-

Fixation and Staining: The culture medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with methanol and stained with a solution of Crystal Violet.

-

Colony Counting: After washing away the excess stain, the number of visible colonies (typically defined as colonies containing >50 cells) in each well is counted.

-

Data Analysis: The surviving fraction of cells at each drug concentration is calculated relative to the untreated control. The IC50 value is determined as the concentration of this compound that reduces colony formation by 50%.

DNA Synthesis Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation by quantifying the incorporation of a radiolabeled nucleoside.

Figure 4: DNA Synthesis Assay Workflow.

Methodology:

-

Cell Culture and Treatment: Cells (HER 14 or MH-85) are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of this compound for a specified period.

-

Radiolabeling: [³H]-Thymidine is added to the culture medium, and the cells are incubated for a further period (e.g., 4 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Cell Harvesting and DNA Precipitation: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid) to separate it from unincorporated [³H]-Thymidine.

-

Scintillation Counting: The amount of radioactivity in the precipitated DNA is measured using a liquid scintillation counter.

-

Data Analysis: The level of [³H]-Thymidine incorporation is used as a measure of DNA synthesis. The IC50 value is calculated as the concentration of this compound that inhibits DNA synthesis by 50% compared to untreated control cells.

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding, leading to a blockade of receptor autophosphorylation and the subsequent suppression of the PI3K/AKT and MAPK signaling pathways. The quantitative data from in vitro assays demonstrate its potency in inhibiting key cellular processes such as proliferation and survival in cancer cell lines that are dependent on EGFR signaling. The detailed experimental protocols provided herein offer a basis for the further investigation and development of this and similar targeted therapies.

Tyrphostin RG-13022: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Tyrphostin RG-13022, a potent inhibitor of receptor tyrosine kinases. This whitepaper details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from foundational studies, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

Tyrphostin RG-13022 is a selective inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase (PTK).[1] By targeting the autophosphorylation of the EGF receptor, RG-13022 effectively blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[2][3] Its inhibitory action has been demonstrated in various cancer models, where the overexpression of EGFR and other related receptors like c-erbB-2 is a common feature.[4] The compound has been shown to suppress EGF-stimulated cancer cell proliferation and tumor growth in preclinical studies.[2][5]

Quantitative Data Summary

The inhibitory activity of Tyrphostin RG-13022 has been quantified across various experimental models. The following tables summarize the key IC50 values and other quantitative metrics reported in the literature.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [2][6] |

| EGFR Autophosphorylation | HER 14 cells | 5 µM | [6] |

| EGFR Kinase | HT-22 cells | 1 µM | [5] |

| Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [2][6] |

| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [2][6] |

| Colony Formation | MH-85 cells (EGF-stimulated) | 7 µM | [6] |

| DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |

| DNA Synthesis | HN5 cells | 11 µM | [1] |

| DNA Synthesis (E-isomer) | HN5 cells | 38 µM | [1] |

Signaling Pathway Inhibition

Tyrphostin RG-13022 primarily exerts its effects by inhibiting the EGFR signaling cascade. The following diagram illustrates the targeted pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.

Cell Culture and Proliferation Assays

A common application of Tyrphostin RG-13022 is to assess its impact on cancer cell proliferation.

1. Cell Seeding and Treatment:

-

MH-85 cells are plated at a density of 100 cells/well in a 24-well plate, while HER 14 cells are plated at 200 cells/dish in a 10-cm dish.[6]

-

The cells are initially cultured in their respective complete media (alpha MEM for MH-85, DMEM for HER 14) supplemented with 10% Fetal Calf Serum (FCS).[6]

-

After an overnight incubation to allow for cell attachment, the medium is switched to a low-serum medium (0.2% FCS for MH-85, 0.5% FCS for HER 14) containing 50 ng/mL of Epidermal Growth Factor (EGF).[6]

-

Increasing concentrations of Tyrphostin RG-13022 are added to the culture medium.[6]

2. Colony Formation Assay:

-

The cells are cultured for 10 days in the presence or absence of RG-13022.[6]

-

At the end of the culture period, the cells are fixed with 4% (v/v) formaldehyde in phosphate-buffered saline for 15 minutes at room temperature.[6]

-

The fixed cells are then stained with hematoxylin.[6]

-

Colonies containing more than 20 cells are counted under a microscope to determine the effect of the compound on cell proliferation.[6]

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of Tyrphostin RG-13022 has also been evaluated in animal models.

1. Tumor Inoculation and Treatment:

-

Nude mice are used as the animal model.

-

MH-85 tumor cells are inoculated into the mice.[6]

-

Treatment with Tyrphostin RG-13022 is initiated, often at a dosage of 400 μ g/mouse/day , administered intraperitoneally.[6]

-

In some studies, RG-13022 is administered in combination with other therapeutic agents like monoclonal antibodies (e.g., mAb108).[6]

2. Assessment of Tumor Growth and Animal Well-being:

-

Tumor growth is monitored regularly throughout the study period.

-

The general health of the animals is observed, including monitoring for cachexia, hypercalcemia, food intake, and activity levels.[6]

-

The lifespan of the tumor-bearing animals is recorded to assess the overall survival benefit of the treatment.[6]

Concluding Remarks

Tyrphostin RG-13022 continues to be a valuable research tool for studying the roles of receptor tyrosine kinases in cancer and other diseases.[3] Its well-characterized inhibitory effects on EGFR signaling provide a solid foundation for further investigations into targeted cancer therapies. However, in vivo studies have highlighted challenges related to its rapid elimination from plasma, suggesting that future research may focus on developing improved formulations or administration schedules to enhance its therapeutic potential.[1][7] This technical guide serves as a foundational resource for researchers working with or interested in the applications of Tyrphostin RG-13022.

References

- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-RG-13022: A Technical Guide to its Inhibition of the EGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (Z)-RG-13022, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its inhibitory effects, the experimental protocols used to determine its efficacy, and its role within the broader context of the EGFR signaling pathway.

Introduction to this compound and the EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function. However, dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, acts as a competitive inhibitor of ATP binding to the EGFR kinase domain. This action blocks the initial autophosphorylation event, thereby inhibiting the entire downstream signaling cascade and suppressing tumor cell growth and survival. The inhibitory activities of RG-13022 have been characterized in various in vitro and cellular assays, the results of which are summarized below.

Quantitative Inhibitory Activity of this compound

The potency of this compound has been quantified through several key experiments. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in these assays. The data presented is attributed to the (Z)-isomer, which is the more active geometric isomer of this compound.

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | |

| Colony Formation | HER 14 cells | 1 | |

| DNA Synthesis | HER 14 cells | 3 | |

| Colony Formation | MH-85 cells | 7 | |

| DNA Synthesis | MH-85 cells | 1.5 |

Signaling Pathway Inhibition

This compound's primary mechanism of action is the direct inhibition of EGFR autophosphorylation. This upstream blockade prevents the recruitment and activation of downstream signaling molecules, effectively shutting down pro-proliferative and anti-apoptotic signals. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. As a member of the tyrphostin class of EGFR inhibitors, its effects on downstream pathways are exemplified by the observed inhibition of ERK and Akt phosphorylation by the related compound AG1478.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro EGFR Autophosphorylation Inhibition Assay

This protocol is adapted for assessing the inhibition of EGFR autophosphorylation in a cell-free system using isolated cell membranes and analysis by Western blot.

1. Preparation of Cell Membranes: a. Culture A431 cells (or another high EGFR-expressing cell line) to near confluency in appropriate media. b. Wash cells with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a hypotonic lysis buffer (e.g., 25 mM HEPES, pH 7.2, with protease inhibitors) and homogenize using a Dounce homogenizer. d. Centrifuge the lysate at high speed (e.g., 17,000 rpm) to pellet the cell membranes. e. Resuspend the membrane pellet in an appropriate assay buffer.

2. Kinase Reaction: a. In a microcentrifuge tube, combine the membrane preparation with varying concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control). b. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding a reaction mix containing ATP and necessary cations (e.g., MgCl2, MnCl2) to a final concentration of approximately 1 mM ATP. d. Incubate at 30°C for 5-15 minutes.

3. Western Blot Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. g. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR. h. Quantify band intensities to determine the IC50 value of this compound.

Colony Formation Assay

This assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

1. Cell Plating: a. Harvest and count cells (e.g., HER 14 or MH-85). b. Plate a low density of cells (e.g., 100-500 cells/well) in 6-well plates with complete culture medium. c. Allow cells to adhere overnight.

2. Treatment: a. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. b. Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.

3. Staining and Quantification: a. After the incubation period, remove the medium and gently wash the wells with PBS. b. Fix the colonies with a fixing solution (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature. c. Stain the fixed colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 20-30 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry. e. Count the number of colonies (typically defined as a cluster of >50 cells) in each well. f. Calculate the percentage of colony formation inhibition relative to the vehicle control to determine the IC50 value.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

1. Cell Culture and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere. b. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

2. BrdU Labeling: a. Add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

3. Detection: a. Remove the labeling medium and fix the cells. b. Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU. c. Neutralize the acid and block non-specific binding. d. Add a peroxidase-conjugated anti-BrdU antibody and incubate to allow binding to the incorporated BrdU. e. Wash the wells and add a peroxidase substrate (e.g., TMB). f. Stop the colorimetric reaction with a stop solution and measure the absorbance using a microplate reader. g. The absorbance is proportional to the amount of BrdU incorporated, and thus to the rate of DNA synthesis. Calculate the percentage of inhibition relative to the control to determine the IC50 value.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel EGFR inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of EGFR tyrosine kinase activity. By competitively blocking ATP binding, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival. The quantitative data from in vitro and cellular assays confirm its efficacy in inhibiting EGFR-dependent processes. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors in the drug development pipeline.

An In-Depth Technical Guide to RG-13022 (CAS Number: 136831-48-6): A Tyrphostin-Class EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-13022, also known as Tyrphostin RG-13022, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it competitively blocks the ATP-binding site within the catalytic domain of EGFR, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascades crucial for cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, and key experimental protocols related to RG-13022. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in their investigation and potential application of this compound.

Chemical and Physical Properties

RG-13022 is a synthetic, low molecular weight compound with the following key characteristics:

| Property | Value |

| CAS Number | 136831-48-6 |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.3 g/mol [1] |

| IUPAC Name | (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(pyridin-3-yl)acrylamide |

| Synonyms | Tyrphostin RG-13022, (Z)-Tyrphostin RG13022[2] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

RG-13022 exerts its biological effects through the specific inhibition of the EGFR tyrosine kinase. The binding of epidermal growth factor (EGF) to its receptor triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in the cytoplasmic domain of the receptor, creating docking sites for various signaling proteins.

RG-13022 competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation is a critical step in halting the downstream signaling cascades.

EGFR Signaling Pathway Inhibition

By blocking EGFR autophosphorylation, RG-13022 effectively downregulates two major downstream signaling pathways: the RAS-RAF-MEK-MAPK pathway and the PI3K/AKT pathway. These pathways are pivotal in regulating cell proliferation, survival, and differentiation.

In Vitro Efficacy

The inhibitory activity of RG-13022 has been quantified in various in vitro assays, demonstrating its potency against EGFR-dependent cellular processes.

| Assay | Cell Line/System | IC₅₀ Value |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM[3][4] |

| EGFR Autophosphorylation | HER 14 cells | 5 µM[4] |

| Colony Formation | HER 14 cells | 1 µM[4] |

| DNA Synthesis | HER 14 cells | 3 µM[4] |

| Colony Formation | MH-85 cells | 7 µM[4] |

| DNA Synthesis | MH-85 cells | 1.5 µM[4] |

| DNA Synthesis | HN5 cells | 11 µM[2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of RG-13022.

| Animal Model | Tumor Type | Treatment | Outcome |

| Nude Mice | MH-85 Tumor Xenograft | 400 µ g/mouse/day | Significantly inhibited tumor growth, reduced cachexia and hypercalcemia, and prolonged lifespan.[4] |

| Nude Mice | MH-85 Tumor Xenograft | RG-13022 (400 µ g/mouse/day for 14 days) + mAb108 (1 mg/mouse/day, i.p. at days 1, 5, 10) | Profoundly inhibited MH-85 tumor growth.[4] |

Pharmacokinetics

Limited pharmacokinetic data for RG-13022 is available from studies in MF1 nu/nu mice. Following intraperitoneal administration of 20 mg/kg, RG-13022 exhibited rapid biexponential elimination from plasma with a terminal half-life of 50.4 minutes. Plasma concentrations of RG-13022 fell below 1 µM within 20 minutes post-injection. A primary metabolite was identified as the geometrical isomer (E)-RG13022.[5]

Experimental Protocols

EGFR Autophosphorylation Assay (in Immunoprecipitates)

This assay measures the ability of RG-13022 to inhibit the autophosphorylation of EGFR in a cell-free system.

Methodology:

-

Prepare cell lysates from a suitable cell line overexpressing EGFR (e.g., A431 cells).

-

Immunoprecipitate EGFR from the cell lysates using an anti-EGFR antibody coupled to protein A/G-agarose beads.

-

Wash the immunoprecipitates extensively to remove non-specifically bound proteins.

-

Resuspend the beads in a kinase buffer containing various concentrations of RG-13022.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated EGFR by autoradiography.

-

Quantify the band intensities to determine the concentration of RG-13022 that inhibits autophosphorylation by 50% (IC₅₀).

Colony Formation Assay

This assay assesses the long-term effect of RG-13022 on the ability of single cells to proliferate and form colonies.

Methodology:

-

Plate HER 14 or MH-85 cells at a low density (e.g., 200 cells/10-cm dish for HER 14, 100 cells/well in a 24-well plate for MH-85) in complete medium.[4]

-

After overnight incubation to allow for cell attachment, replace the medium with a low-serum medium containing 50 ng/mL EGF and varying concentrations of RG-13022.[4]

-

Incubate the cells for 10 days, allowing colonies to form.[4]

-

Fix the colonies with 4% (v/v) formaldehyde in phosphate-buffered saline for 15 minutes at room temperature.[4]

-

Stain the fixed colonies with a suitable stain, such as crystal violet or hematoxylin.[4]

-

Count the number of colonies containing more than 20 cells under a microscope.[4]

-

Calculate the IC₅₀ value as the concentration of RG-13022 that reduces colony formation by 50% compared to the control.

DNA Synthesis Assay

This assay measures the effect of RG-13022 on the rate of DNA synthesis, a key indicator of cell proliferation.

Methodology:

-

Seed cells (e.g., HER 14 or MH-85) in a multi-well plate and culture overnight.

-

Synchronize the cells by serum starvation for 24-48 hours.

-

Stimulate the cells with EGF (50 ng/mL) in the presence of varying concentrations of RG-13022 for a specified period (e.g., 18-24 hours).

-

Pulse-label the cells with a marker of DNA synthesis, such as [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), for the final few hours of incubation.

-

If using [³H]-thymidine, harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

-

If using BrdU, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based or flow cytometry assay.

-

Determine the IC₅₀ as the concentration of RG-13022 that inhibits DNA synthesis by 50%.

Safety and Toxicology

Conclusion

RG-13022 is a well-characterized tyrphostin that serves as a valuable research tool for studying EGFR-mediated signaling and its role in cancer biology. Its potent inhibitory activity against EGFR autophosphorylation and downstream cellular processes, coupled with its demonstrated in vivo anti-tumor efficacy, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of (Z)-RG-13022

(Z)-RG-13022, also known as Tyrphostin RG13022, is a potent and specific small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This guide provides a comprehensive overview of its mechanism of action, biological effects, and the experimental protocols used to elucidate its activity, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the EGFR.[1] This binding prevents the receptor's autophosphorylation, a critical step in the activation of downstream signaling cascades.[1][2][3] By blocking this initial event, RG-13022 effectively curtails the signal transduction through key pathways such as the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1] The inhibitory action of RG-13022 is particularly relevant in cancers characterized by the overexpression or dysregulation of EGFR.[1]

The following diagram illustrates the signaling pathway inhibited by this compound:

Quantitative Data on Biological Activity

The inhibitory effects of this compound have been quantified across various in vitro assays, demonstrating its potency against EGFR and its cellular consequences.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | [2][3][4] |

| EGFR Autophosphorylation | HER 14 cells | 5 | [2] |

| EGFR Kinase Activity | HT-22 neuronal cells | 1 | [1] |

Table 2: Anti-proliferative Activity of this compound

| Assay Type | Cell Line | Condition | IC50 Value (µM) | Reference |

| Colony Formation | HER 14 cells | EGF-stimulated (50 ng/mL) | 1 | [2][3] |

| DNA Synthesis | HER 14 cells | EGF-stimulated (50 ng/mL) | 3 | [2][3] |

| Colony Formation | MH-85 cells | EGF-stimulated (50 ng/mL) | 7 | [2] |

| DNA Synthesis | MH-85 cells | EGF-stimulated (50 ng/mL) | 1.5 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the biological activity of this compound.

This cell-free assay quantifies the direct inhibitory effect of RG-13022 on EGFR's enzymatic activity.

-

Immunoprecipitation of EGFR: EGFR is isolated from cell lysates using specific antibodies.

-

Kinase Reaction: The immunoprecipitated EGFR is incubated with ATP and the test compound (this compound) at varying concentrations.

-

Detection of Phosphorylation: The level of EGFR autophosphorylation is determined, typically through methods like SDS-PAGE followed by autoradiography or western blotting with anti-phosphotyrosine antibodies.

-

IC50 Determination: The concentration of RG-13022 that inhibits 50% of EGFR autophosphorylation is calculated.

These assays measure the impact of RG-13022 on cancer cell proliferation.

Colony Formation Assay Protocol: [2]

-

Cell Plating: HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) are plated in their respective complete media (DMEM or alpha MEM with 10% FCS).

-

Overnight Culture: Cells are cultured overnight to allow for attachment.

-

Treatment: The medium is replaced with a low-serum medium (0.5% PCS for HER 14, 0.2% PCS for MH-85) containing 50 ng/mL EGF and varying concentrations of this compound.

-

Incubation: The cells are cultured for 10 days.

-

Fixation and Staining: Colonies are fixed with 4% (v/v) formaldehyde and stained with hematoxylin.

-

Quantification: Colonies containing more than 20 cells are counted microscopically to determine the inhibitory effect of the compound.

DNA Synthesis Assay Protocol:

While the specific method for the DNA synthesis assay cited is not detailed in the search results, a common method is the BrdU (Bromodeoxyuridine) incorporation assay.

-

Cell Seeding and Treatment: Cells are seeded and treated with EGF and this compound as described for the colony formation assay.

-

BrdU Labeling: Towards the end of the treatment period, BrdU is added to the culture medium. Actively proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Detection: Cells are fixed, and the incorporated BrdU is detected using a specific antibody, typically in an ELISA-based format.

-

Analysis: The amount of incorporated BrdU, which correlates with DNA synthesis, is quantified to determine the IC50 value of the inhibitor.

The efficacy of this compound has also been demonstrated in a preclinical animal model.[2]

-

Tumor Inoculation: MH-85 cells are inoculated into nude mice to establish tumors.

-

Treatment Administration: this compound is administered to the tumor-bearing mice (e.g., 400 μ g/mouse/day ).

-

Monitoring: Tumor growth, animal well-being (e.g., cachexia, activity levels), and survival are monitored over time.

-

Results: Treatment with RG-13022 has been shown to significantly inhibit MH-85 tumor growth, reduce cachexia and hypercalcemia, and prolong the lifespan of the tumor-bearing animals.[2]

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and downstream signaling translates into potent anti-proliferative effects in cancer cell lines that are dependent on this pathway. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for EGFR-driven cancers. The experimental protocols outlined provide a basis for further investigation and development of this and similar compounds. In addition to its effects on EGF-stimulated growth, RG-13022 has been noted to inhibit growth stimulated by other factors like insulin, IGF-I, and IGF-II, and it can block estrogen-stimulated phosphorylation of the EGF receptor, suggesting a broader impact on cellular signaling pathways.[3]

References

An In-depth Technical Guide to (Z)-RG-13022: Molecular Structure, Properties, and Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (Z)-RG-13022, a tyrphostin-class small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its molecular structure, physicochemical properties, mechanism of action, and biological activity. Included are summaries of quantitative data and detailed experimental protocols to support further research and development.

Molecular Identity and Physicochemical Properties

This compound, also known as Tyrphostin RG-13022, is a specific inhibitor of the EGFR kinase.[1][2][3] It belongs to the tyrphostin family, a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs) and serve as potential antiproliferative agents for diseases characterized by PTK hyperactivity.[2]

The (Z)- designation refers to the stereoisomerism around the carbon-carbon double bond, which is crucial for its biological activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Pyridineacetonitrile, alpha-((3,4-dimethoxyphenyl)methylene)- | [1] |

| Synonyms | RG 13022, Tyrphostin RG 13022 | [1][4][5] |

| CAS Number | 136831-48-6 | [1][5][6] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3][5][6] |

| Molecular Weight | 266.30 g/mol | [1][5][6] |

| Appearance | Solid powder, white to off-white | [1][4] |

| Purity | ≥98% | [1][6] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | N#C/C(C1=CC=CN=C1)=C/C2=CC=C(OC)C(OC)=C2 | [1] |

Mechanism of Action and Signaling Pathway

RG-13022 functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain.[1] By occupying this site, it prevents the binding of ATP, thereby blocking the receptor's autophosphorylation, a critical step for activating downstream signaling cascades.[1][4][7] The inhibition of EGFR autophosphorylation effectively halts signal transduction through key pathways like the MAPK and PI3K/AKT pathways, which are integral to regulating cell proliferation, survival, and differentiation.[1]

The diagram below illustrates the point of intervention of RG-13022 in the EGFR signaling cascade.

References

In Vitro Profile of (Z)-RG-13022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on (Z)-RG-13022, a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data and protocols summarized herein are intended to serve as a detailed resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated significant inhibitory activity in both cell-free and cell-based assays. The following tables summarize the key quantitative data from these studies.

| Assay Type | Target/Cell Line | Key Parameter | Value (µM) | Reference(s) |

| Enzyme Inhibition Assay | EGFR | IC50 | 4 | [1] |

| Autophosphorylation Assay | HER 14 Cells | IC50 | 5 | [1] |

| Colony Formation Assay | HER 14 Cells | IC50 | 1 | [1] |

| DNA Synthesis Assay | HER 14 Cells | IC50 | 3 | [1] |

| Colony Formation Assay | MH-85 Cells | IC50 | 7 | [1] |

| DNA Synthesis Assay | MH-85 Cells | IC50 | 1.5 | [1] |

| Kinase Inhibition Assay | EGFR | IC50 | 1 | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

EGFR Autophosphorylation Inhibition Assay (Cell-Free)

This assay measures the ability of this compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.

-

Source of EGFR: Immunoprecipitated from HER 14 cells.

-

Assay Principle: The assay quantifies the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the EGFR protein in the presence of various concentrations of the inhibitor.

-

Protocol:

-

Immunoprecipitate EGFR from HER 14 cell lysates.

-

Incubate the immunoprecipitated receptor with varying concentrations of this compound.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate for a specified time at 30°C.

-

Stop the reaction and resolve the proteins by SDS-PAGE.

-

Visualize the phosphorylated EGFR by autoradiography and quantify the bands to determine the IC50 value.

-

Cell-Based Assays (HER 14 and MH-85 cells)

-

HER 14 Cells: Maintained in DMEM supplemented with 10% Fetal Calf Serum (FCS).

-

MH-85 Cells: Maintained in alpha MEM supplemented with 10% FCS.

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

-

Protocol:

-

Plate HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in their respective complete media.[1]

-

After overnight incubation, switch the medium to a low-serum medium (DMEM with 0.5% Porcine Chromosome Set (PCS) for HER 14, and alpha MEM with 0.2% PCS for MH-85) containing 50 ng/mL EGF.[1]

-

Add increasing concentrations of this compound to the culture medium.[1]

-

Incubate the cells for 10 days to allow for colony formation.[1]

-

Fix the colonies with 4% (v/v) formaldehyde.[1]

-

Stain the colonies with hematoxylin.[1]

-

Count the number of colonies containing more than 20 cells under a microscope.[1]

-

This assay measures the effect of this compound on DNA replication, a key event in cell proliferation.

-

Protocol: (Detailed protocol for the DNA synthesis assay was not available in the provided search results). This typically involves the incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, into newly synthesized DNA. The amount of incorporated label is then quantified to determine the rate of DNA synthesis.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by inhibiting the EGFR signaling cascade. The following diagrams illustrate the targeted pathway and the experimental workflows.

EGFR Signaling Pathway and Inhibition by this compound

This compound is a small-molecule inhibitor that competitively binds to the ATP-binding site within the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, that are crucial for cell proliferation and survival.[2]

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

The in vitro assessment of this compound follows a logical progression from cell-free enzyme assays to cell-based functional assays.

Caption: Workflow for the in vitro characterization of this compound.

References

(Z)-RG-13022: An In-Depth Technical Guide on its Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-RG-13022, a member of the tyrphostin family of compounds, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the reported effects of this compound on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a pivotal role in regulating cell growth and division. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways. By disrupting these pathways, this compound can suppress tumor cell growth and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HER 14 | Not Specified | EGFR Autophosphorylation | 5 | [1] |

| HER 14 | Not Specified | Colony Formation | 1 | [1] |

| HER 14 | Not Specified | DNA Synthesis | 3 | [1] |

| MH-85 | Squamous Cell Carcinoma | Colony Formation | 7 | [1] |

| MH-85 | Squamous Cell Carcinoma | DNA Synthesis | 1.5 | [1] |

| HN5 | Squamous Cell Carcinoma | DNA Synthesis | 11 | [1] |

| HT-22 | Neuronal Cells | EGFR Tyrosine Kinase Activity | 1 |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| HER 14 | Colony Formation | Inhibition | Dose-dependent | [1] |

| HER 14 | DNA Synthesis | Inhibition | Dose-dependent | [1] |

| MH-85 | Colony Formation | Suppression | Dose-dependent | [1] |

| MH-85 | DNA Synthesis | Suppression | Dose-dependent | [1] |

| Pituitary Cells | Cell Proliferation (EGF or E2 induced) | Reduction | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This protocol is a standard method to assess the cytotoxic and cytostatic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival and reproductive integrity.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well or 10 cm plates

-

Fixation solution (e.g., methanol or 4% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Plate a low number of cells (e.g., 100-1000 cells per well/plate) in the appropriate culture vessel.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for an extended period (e.g., 10-14 days), allowing colonies to form. The medium may need to be changed periodically.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a fixation solution, and then stain with a staining solution.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well/plate.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

DNA Synthesis Assay (e.g., BrdU Incorporation)

This assay measures the rate of DNA synthesis, which is a hallmark of cell proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

BrdU (Bromodeoxyuridine) labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU antibody (conjugated to an enzyme or fluorophore)

-

Substrate for the enzyme or a fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

BrdU Labeling: Towards the end of the treatment period, add BrdU labeling reagent to the wells and incubate for a few hours to allow incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a conjugated anti-BrdU antibody.

-

Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: The signal intensity is proportional to the amount of DNA synthesis. Calculate the percentage of inhibition of DNA synthesis for each treatment condition.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Evaluating this compound

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound has demonstrated clear anti-proliferative effects in several cancer cell lines, primarily through the inhibition of the EGFR signaling pathway. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should aim to expand the evaluation of this compound across a broader range of cancer cell lines and in in vivo models to better delineate its efficacy and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for (Z)--RG-13022 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-RG-13022, also known as Tyrphostin RG-13022, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines, particularly HER 14 and MH-85 cells.

Mechanism of Action

This compound exerts its biological effects by inhibiting the autophosphorylation of EGFR. This action prevents the downstream signaling cascades that lead to cell proliferation. The primary signaling pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are crucial for cell cycle progression and survival.

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effects of this compound on various cellular processes have been quantified and are summarized in the tables below.

Table 1: IC50 Values for EGFR Autophosphorylation

| Assay Type | Cell Line/System | IC50 Value |

| Cell-free assay | Immunoprecipitated EGFR | 4 µM |

| In vitro (Cell-based) | HER 14 cells | 5 µM |

Table 2: IC50 Values for Inhibition of Colony Formation

| Cell Line | Stimulant (Concentration) | IC50 Value |

| HER 14 | EGF (50 ng/mL) | 1 µM |

| MH-85 | EGF (50 ng/mL) | 7 µM |

Table 3: IC50 Values for Inhibition of DNA Synthesis

| Cell Line | Stimulant (Concentration) | IC50 Value |

| HER 14 | EGF (50 ng/mL) | 3 µM |

| MH-85 | EGF (50 ng/mL) | 1.5 µM |

Experimental Protocols

Preparation of this compound Stock Solution

A 40 mM stock solution of this compound is prepared in 100% DMSO. For cell-based assays, this stock solution should be diluted with the appropriate culture medium to the desired final concentrations just before addition to the cells.

Cell Culture

-

HER 14 Cells: This cell line is derived from NIH 3T3 mouse embryonic fibroblasts transfected with the human EGFR gene.[2] They express approximately 200,000 EGFR molecules per cell.[2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS). For experiments, a low-serum medium of DMEM with 0.5% Porcine Cumulative Serum (PCS) and 50 ng/mL EGF is used.

-

-

MH-85 Cells: A human squamous cell carcinoma cell line.

-

Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FCS. For experiments, a low-serum medium of α-MEM with 0.2% PCS and 50 ng/mL EGF is used.

-

EGFR Autophosphorylation Assay

This protocol is a general guideline for a cell-based ELISA to measure EGFR phosphorylation.

Experimental Workflow: EGFR Autophosphorylation Assay

Caption: Workflow for a cell-based EGFR phosphorylation ELISA.

Protocol:

-

Seed 10,000–30,000 cells per well in a 96-well plate and incubate overnight.

-

Starve the cells by replacing the growth medium with serum-free medium for at least 4 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes.

-

Wash the cells and permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cells.

Experimental Workflow: Colony Formation Assay

Caption: Workflow for the colony formation assay.

Protocol:

-

Plate HER 14 cells at a density of 200 cells per 10-cm dish or MH-85 cells at 100 cells per well in a 24-well plate in their respective complete growth media.

-

Allow the cells to attach overnight.

-

Replace the medium with the appropriate low-serum medium containing 50 ng/mL EGF and a range of this compound concentrations (e.g., 0-60 µM).

-

Incubate the cells for 10 days, replacing the medium with fresh treatment medium every 2-3 days.

-

After 10 days, fix the colonies with 4% (v/v) formaldehyde in calcium-magnesium-free PBS for 15 minutes at room temperature.

-

Stain the colonies with hematoxylin.

-

Count the number of colonies containing more than 20 cells using a microscope.

DNA Synthesis Assay (Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Experimental Workflow: DNA Synthesis Assay

Caption: Workflow for the [3H]-thymidine incorporation assay.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere.

-

Synchronize the cells, typically by serum starvation for 24 hours.

-

Treat the cells with varying concentrations of this compound in low-serum medium containing 50 ng/mL EGF.

-

After a desired incubation period (e.g., 24-48 hours), add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-24 hours.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.

-

Allow the filters to dry completely.

-

Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

References

how to dissolve and prepare (Z)-RG-13022 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of (Z)-RG-13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical Information and Solubility

This compound, also known as Tyrphostin RG-13022, is a specific inhibitor of EGFR, a key regulator of cell proliferation, differentiation, and survival. The "(Z)-" designation refers to the specific geometric isomer of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| CAS Number | 136831-48-6 | [1] |

| Appearance | Solid powder | |

| Solubility in DMSO | ≥ 53 mg/mL | |

| Solubility in Ethanol | ~5 mg/mL | |

| Solubility in Water | Insoluble |

Note: The solubility of this compound can be affected by the purity, temperature, and quality of the solvent. It is recommended to use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the preparation of stock solutions.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell growth and survival. The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals, leading to the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need 2.663 mg of this compound.

-

Calculation: 0.01 mol/L * 0.001 L * 266.3 g/mol = 0.002663 g = 2.663 mg

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder and add it to the tube.

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 2.663 mg, add 1 mL of DMSO.

-

Tightly cap the vial.

-

-

Mixing:

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution.[2]

-

Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

-

Store the aliquots in a tightly sealed container at -20°C or -80°C.[2][3]

-

When stored properly, the DMSO stock solution is stable for at least 6 months.[3]

-

Preparation of Working Solutions for Cell-Based Assays

For cell-based experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[2] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

-

Precipitation: this compound is poorly soluble in aqueous solutions. To minimize precipitation, it is recommended to perform serial dilutions and to add the inhibitor solution to the cell culture medium while gently mixing.[2]

Protocol for Preparing a 10 µM Working Solution:

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Dilution:

-

Perform a 1:1000 dilution of the stock solution into your cell culture medium.

-

For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[2]

-

-

Mixing:

-

Mix thoroughly by gentle vortexing or by pipetting up and down. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

-

-

Application:

-

Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of the inhibitor.[2]

-

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

Safety Precautions

-

This compound is for research use only and is not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Tyrphostin RG-13022: In Vivo Dosing Protocols for Mouse Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin RG-13022 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways.[1] This inhibition of EGFR signaling disrupts critical cellular processes involved in tumor growth and survival, including proliferation, differentiation, and migration. Consequently, Tyrphostin RG-13022 has been investigated as a potential anti-cancer agent, particularly in tumors characterized by EGFR overexpression or dysregulation. These application notes provide detailed protocols for in vivo dosing of Tyrphostin RG-13022 in mouse models, based on established research.

Mechanism of Action

Tyrphostin RG-13022 exerts its biological effects by targeting the enzymatic activity of EGFR. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating downstream cascades that promote cell growth and survival. RG-13022 intervenes at this critical step, preventing the initial autophosphorylation and thereby abrogating the entire signaling cascade.

Quantitative Data Summary

The following tables summarize the in vivo dosing parameters for Tyrphostin RG-13022 in mouse models as reported in key studies.

| Parameter | Study 1: Tumor Growth Inhibition | Study 2: Pharmacokinetics |

| Reference | Yoneda et al., 1991 | McLeod et al., 1996 |

| Mouse Model | 4- to 6-week-old male BALB/c nu/nu mice | MF1 nu/nu mice |

| Tumor Model | Subcutaneous xenograft of MH-85 human squamous cell carcinoma | Subcutaneous xenograft of HN5 human squamous cell carcinoma |

| Dosage | 400 µ g/mouse/day (administered as 200 µg twice daily) | 20 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Vehicle | 100% Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |

| Dosing Frequency | Twice daily | Single dose |

| Treatment Duration | From 1 day after tumor inoculation | Not applicable (single dose study) |

| Key Findings | Significant inhibition of tumor growth and increased lifespan of tumor-bearing mice. | Rapid biexponential elimination from plasma with a terminal half-life of 50.4 minutes. Plasma concentrations fell below the in vitro active concentration within 20 minutes post-injection.[2] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy

This protocol is adapted from the methodology described by Yoneda et al. (1991) for assessing the anti-tumor activity of Tyrphostin RG-13022 in a mouse xenograft model.

Materials:

-

Tyrphostin RG-13022

-

Dimethyl sulfoxide (DMSO), sterile

-

MH-85 human squamous cell carcinoma cells

-

4- to 6-week-old male BALB/c nu/nu mice

-

Sterile 1 mL syringes with 27-gauge needles

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane or pentobarbital)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Tumor Cell Inoculation:

-

Harvest MH-85 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/0.1 mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the right dorsal flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 5 mm in diameter).

-

-

Drug Preparation:

-

Prepare a stock solution of Tyrphostin RG-13022 in 100% DMSO. For a 200 µg dose in a 0.1 mL injection volume, the concentration should be 2 mg/mL.

-

Vortex the solution until the compound is completely dissolved. Prepare fresh daily.

-

-

Drug Administration:

-

On the day after tumor inoculation, begin treatment.

-

Administer 200 µg of Tyrphostin RG-13022 in a 0.1 mL volume via intraperitoneal injection.

-

Repeat the injection twice daily (e.g., morning and evening).

-

The control group should receive intraperitoneal injections of the vehicle (100% DMSO) at the same volume and frequency.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions (length and width) with calipers once a week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Monitor the body weight and general health of the mice regularly.

-

Continue treatment and monitoring for the duration of the study.

-

Survival of the mice should be recorded to determine any increase in lifespan.

-

Protocol 2: Pharmacokinetic Study

This protocol is based on the study by McLeod et al. (1996) to evaluate the pharmacokinetic profile of Tyrphostin RG-13022 in mice.

Materials:

-

Tyrphostin RG-13022

-

Dimethyl sulfoxide (DMSO), sterile

-

MF1 nu/nu mice

-

Sterile 1 mL syringes with 27-gauge needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Equipment for plasma separation (centrifuge)

-

Analytical instrumentation for drug quantification (e.g., HPLC)

Procedure:

-

Drug Preparation:

-

Prepare a solution of Tyrphostin RG-13022 in DMSO at a concentration suitable for administering a 20 mg/kg dose. The final injection volume should be appropriate for the size of the mouse (e.g., 5 mL/kg).

-

Ensure the compound is fully dissolved.

-

-

Drug Administration:

-

Administer a single 20 mg/kg dose of Tyrphostin RG-13022 via intraperitoneal injection.

-

-

Blood Sampling:

-

At predetermined time points (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes) post-injection, collect blood samples.

-

Blood can be collected via retro-orbital sinus or tail vein into heparinized tubes.

-

Anesthetize the mice prior to blood collection to minimize distress.

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of Tyrphostin RG-13022 in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Important Considerations

-

Solubility and Formulation: Tyrphostin RG-13022 is soluble in DMSO.[3] For in vivo studies, it is often prepared in 100% DMSO. However, researchers should be mindful of the potential toxicity of DMSO and may need to explore co-solvent systems (e.g., DMSO with PEG300, Tween 80, or corn oil) for certain applications, especially for long-term studies.[4]

-

Rapid In Vivo Elimination: Studies have shown that Tyrphostin RG-13022 has a very short half-life in mice.[2] This rapid elimination is a critical factor to consider when designing experiments. The twice-daily dosing regimen in the efficacy study was likely implemented to maintain therapeutic concentrations of the drug. For future studies, more frequent administration or the development of a sustained-release formulation might be necessary to improve in vivo efficacy.[2]

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use. Appropriate anesthesia and analgesia should be used to minimize pain and distress.

References

Application Notes: (Z)-RG-13022 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-RG-13022, also known as RG-13022 or Tyrphostin RG-13022, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways.[1] Dysregulation of EGFR signaling is a critical factor in the proliferation and survival of various cancer cells, making it a key target for therapeutic intervention.[1] These application notes provide detailed protocols and supporting data for the use of this compound in in vitro kinase assays to characterize its inhibitory activity against EGFR.

Data Presentation

The inhibitory potency of this compound against EGFR has been determined in various assay formats, including cell-free and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Target | Assay System | Value (µM) |

| IC50 | EGF Receptor Kinase | HT-22 cells | 1[1] |

| IC50 | EGF Receptor Autophosphorylation | Immunoprecipitates (cell-free) | 4[2] |

| IC50 | HER14 Colony Formation | EGF-stimulated HER14 cells | 1[2] |

| IC50 | HER14 DNA Synthesis | EGF-stimulated HER14 cells | 3[2] |

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the Epidermal Growth Factor Receptor (EGFR) triggers the dimerization of the receptor and the activation of its intracellular kinase domain. This leads to the autophosphorylation of tyrosine residues on the receptor, creating docking sites for various signaling proteins. The recruitment of these proteins initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cell proliferation, survival, and differentiation. This compound acts by inhibiting the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for an in vitro radiometric kinase assay to determine the IC50 value of this compound against EGFR. This protocol is adapted from standard procedures for EGFR kinase assays.

Materials and Reagents:

-

Recombinant human EGFR (catalytic domain)

-

This compound

-

ATP (Adenosine triphosphate), [γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Stop Solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

96-well microtiter plates

Experimental Workflow: